

Application Notes and Protocols: The Role of 4-Nitrothioanisole in Insecticide Synthesis

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Compound of Interest

Compound Name: 4-Nitrothioanisole

Cat. No.: B1212185

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Introduction

4-Nitrothioanisole, a nitroaromatic organosulfur compound, serves as a versatile intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. While not always a direct precursor, its structural components are found in several key organophosphate insecticides. This document provides detailed application notes and protocols for the synthesis of prominent insecticides, Fenitrothion and Methyl Parathion, starting from precursors that are structurally and synthetically related to **4-Nitrothioanisole**. The protocols herein detail the synthesis of the phenolic intermediates and their subsequent conversion to the final insecticidal products.

Synthesis of Phenolic Intermediates

The primary route to the phenolic precursors required for the synthesis of Fenitrothion and Methyl Parathion involves the nitration of cresols and phenols, respectively. While the direct conversion of **4-Nitrothioanisole** to these phenols is not the most common industrial method, a plausible synthetic pathway would involve the oxidation of the methylthio group to a hydroxyl group. However, for practical laboratory synthesis, the nitration of commercially available starting materials is more direct.

Synthesis of 3-Methyl-4-nitrophenol (Precursor for Fenitrothion)

A common method for the synthesis of 3-Methyl-4-nitrophenol involves the direct nitration of m-cresol.^[1]

Experimental Protocol:

- Reaction Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve m-cresol in a suitable solvent such as dichloromethane.
- Nitration: Cool the solution in an ice bath. Slowly add a nitrating mixture, typically consisting of nitric acid and sulfuric acid, while maintaining the temperature below 10°C.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.
- Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of p-Nitrophenol (Precursor for Methyl Parathion)

p-Nitrophenol can be synthesized by the nitration of phenol.

Experimental Protocol:

- Reaction Setup: In a well-ventilated fume hood, place phenol in a beaker and cool it in an ice bath.
- Nitration: Slowly add dilute nitric acid to the cooled phenol with constant stirring. The reaction is exothermic and the temperature should be maintained below 20°C to minimize the formation of the ortho-isomer.

- Separation: A mixture of o-nitrophenol and p-nitrophenol is formed. The p-nitrophenol is less volatile and can be separated from the more volatile o-nitrophenol by steam distillation.
- Purification: The non-volatile p-nitrophenol remaining in the distillation flask can be purified by recrystallization from hot water.

Synthesis of Organophosphate Insecticides

The final step in the synthesis of Fenitrothion and Methyl Parathion is the phosphorylation of the corresponding phenolic intermediates.

Synthesis of Fenitrothion (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate)

Fenitrothion is synthesized by the reaction of 3-methyl-4-nitrophenol with O,O-dimethyl phosphorochloridothioate.

Experimental Protocol:

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, suspend 3-methyl-4-nitrophenol and an acid scavenger, such as anhydrous potassium carbonate, in an inert solvent like toluene.
- Phosphorylation: Heat the mixture to reflux. Slowly add O,O-dimethyl phosphorochloridothioate to the refluxing suspension.
- Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
- Work-up: Cool the reaction mixture, filter off the inorganic salts, and wash the filtrate with a dilute sodium hydroxide solution and then with water.
- Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain crude Fenitrothion. The product can be further purified by vacuum distillation or column chromatography.

Synthesis of Methyl Parathion (O,O-dimethyl O-(4-nitrophenyl) phosphorothioate)

Methyl Parathion is synthesized via the Schrader synthesis, which involves the reaction of the sodium salt of p-nitrophenol with O,O-dimethyl phosphorochloridothioate.[\[2\]](#)[\[3\]](#)

Experimental Protocol:

- Salt Formation: Prepare the sodium salt of p-nitrophenol by reacting p-nitrophenol with a stoichiometric amount of sodium hydroxide in an appropriate solvent.
- Reaction Setup: In a reaction vessel, dissolve the sodium p-nitrophenoxide in a suitable solvent.
- Phosphorylation: Add O,O-dimethyl phosphorochloridothioate to the solution and stir the mixture at a controlled temperature.
- Work-up: After the reaction is complete, the product is isolated by extraction with an organic solvent.
- Purification: The organic extract is washed, dried, and the solvent is evaporated to yield Methyl Parathion, which can be purified by crystallization.

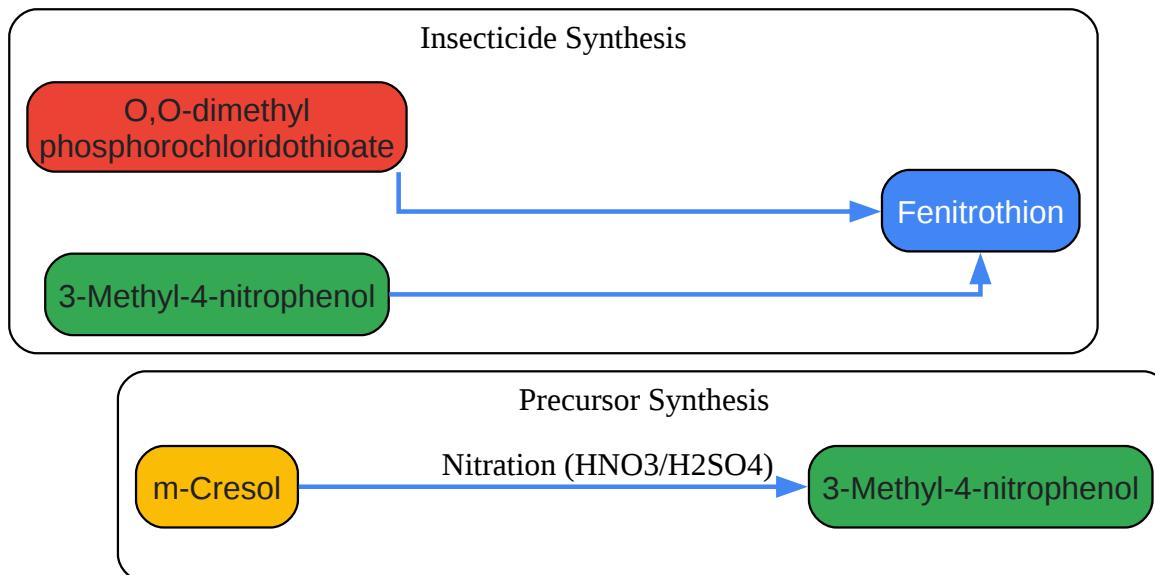
Quantitative Data

Insecticide	Precursor	Phosphorylating Agent	Typical Yield	Reference
Fenitrothion	3-Methyl-4-nitrophenol	O,O-dimethyl phosphorochloridothioate	>90% (crude)	-
Methyl Parathion	p-Nitrophenol	O,O-dimethyl phosphorochloridothioate	High	[2] [3]

Spectroscopic Data

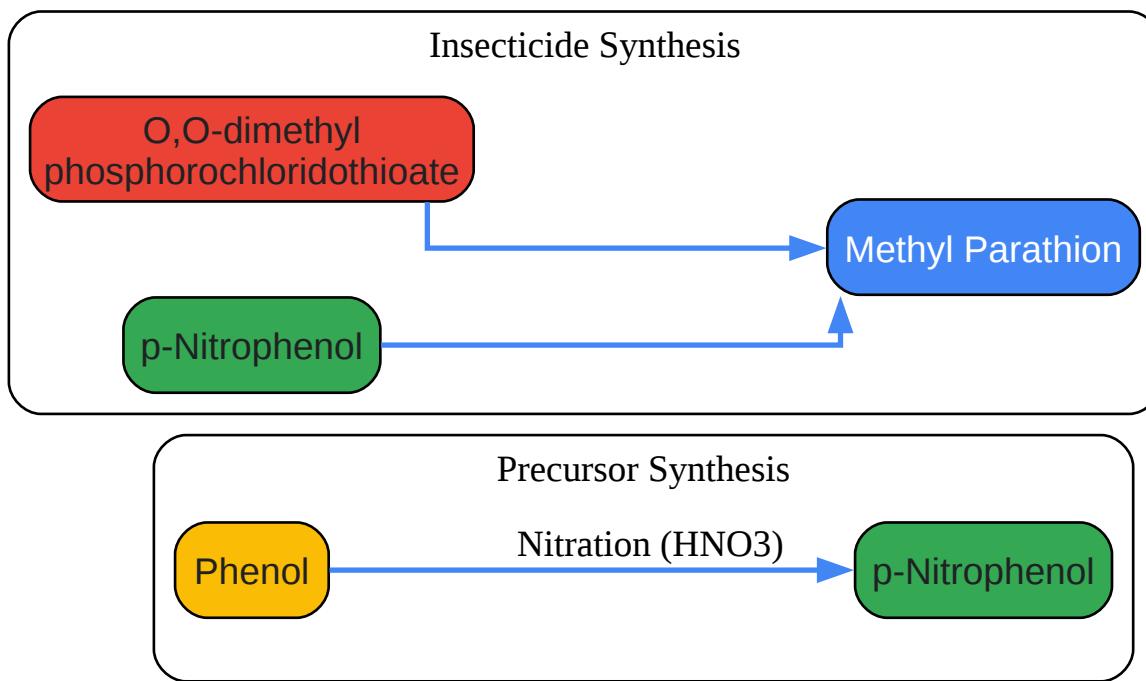
Compound	1H NMR (CDCl3, δ ppm)	13C NMR (CDCl3, δ ppm)	MS (m/z)	IR (cm-1)
Fenitrothion	2.63 (s, 3H, CH3), 3.86 (d, 6H, 2xOCH3), 7.14 (m, 3H, Ar-H)	20.9, 55.4, 119.1, 124.6, 126.8, 136.4, 145.9, 153.5	277 (M+)	1580 (NO2), 1350 (NO2), 1030 (P-O-C), 830 (P=S)
Methyl Parathion	3.85 (d, 6H, 2xOCH3), 7.35 (d, 2H, Ar-H), 8.20 (d, 2H, Ar-H)	55.0, 120.5, 125.5, 145.0, 152.0	263 (M+)	1590 (NO2), 1345 (NO2), 1035 (P-O-C), 820 (P=S)

Visualizations



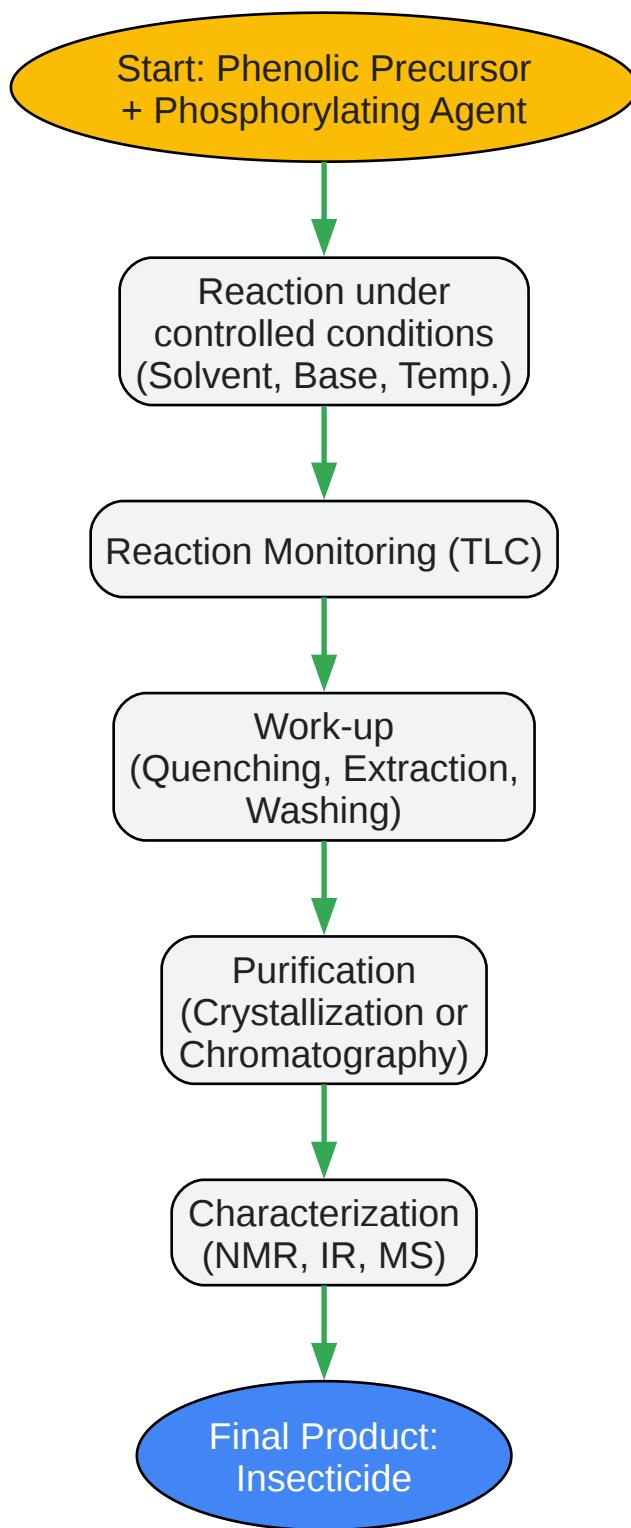
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Caption: Synthetic pathway for Fenitrothion.



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Caption: Synthetic pathway for Methyl Parathion.



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Caption: General experimental workflow.

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References

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